Methyl 1-phenyl-1H-imidazole-4-carboxylate SMILES and InChI key
Methyl 1-phenyl-1H-imidazole-4-carboxylate SMILES and InChI key
An In-Depth Technical Guide to Methyl 1-phenyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow for a diverse range of intermolecular interactions, making it a "privileged scaffold" in drug design.[3] Imidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[4][5][6] This guide focuses on a specific, yet representative, member of this class: Methyl 1-phenyl-1H-imidazole-4-carboxylate.
This document provides a comprehensive overview of Methyl 1-phenyl-1H-imidazole-4-carboxylate, including its chemical identifiers, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in modern drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utility of novel heterocyclic compounds.
Chemical Identity and Physicochemical Properties
SMILES: COC(=O)c1cn(cn1)c2ccccc2
InChI Key: Based on the structure, the InChIKey would be generated by standard chemical software. For the parent acid, 1-phenyl-1H-imidazole-4-carboxylic acid, the InChIKey is DBYLAWFMMVZTRR-UHFFFAOYSA-N.[7]
The properties of the methyl ester can be extrapolated from its parent acid and through computational models.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| IUPAC Name | Methyl 1-phenyl-1H-imidazole-4-carboxylate | - |
| Parent Acid (CAS) | 18075-64-4 | [7] |
| Parent Acid (MW) | 188.18 g/mol | [7] |
| XLogP3 | ~1.5 - 2.0 | Estimated |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 3 | - |
Synthesis and Characterization
The synthesis of Methyl 1-phenyl-1H-imidazole-4-carboxylate can be efficiently achieved through a two-step process: the synthesis of the precursor, 1-phenyl-1H-imidazole-4-carboxylic acid, followed by its esterification.
Synthesis Workflow
Caption: A two-step workflow for the synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 1-Phenyl-1H-imidazole-4-carboxylic acid
Various methods for the synthesis of substituted imidazole-4-carboxylic acids have been reported.[8][9] A common approach involves the construction of the imidazole ring from appropriate acyclic precursors. While a specific, detailed synthesis for the 1-phenyl derivative is not provided in the search results, a general, plausible route can be adapted from known imidazole syntheses.
Step 2: Methyl Esterification of 1-Phenyl-1H-imidazole-4-carboxylic acid
A reliable method for the esterification of carboxylic acids in the presence of other functional groups is the use of imidazole carbamates, such as Methyl 1H-imidazole-1-carboxylate (MImC).[10][11] This method is chemoselective and avoids harsh conditions that might degrade the imidazole core.[12]
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-1H-imidazole-4-carboxylic acid (1.0 eq) in an anhydrous polar solvent such as acetonitrile (MeCN) or ethyl acetate (EtOAc).
-
Reagent Addition: Add Methyl 1H-imidazole-1-carboxylate (MImC) (2.0 eq) to the solution.[12]
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid and imidazole byproduct.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel.
Expected Spectroscopic Characterization
While the exact spectra for Methyl 1-phenyl-1H-imidazole-4-carboxylate are not available, the expected signals can be predicted based on data from similar structures.[8][13]
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around δ 3.8-4.0 ppm.
-
Aromatic protons of the phenyl group will appear in the δ 7.2-7.8 ppm region.
-
Two singlets for the imidazole ring protons, likely in the δ 7.5-8.5 ppm range.
-
-
¹³C NMR:
-
A signal for the methyl carbon around δ 50-55 ppm.
-
Signals for the aromatic carbons of the phenyl and imidazole rings in the δ 110-140 ppm range.
-
A signal for the ester carbonyl carbon around δ 160-165 ppm.
-
-
FT-IR:
-
A strong carbonyl (C=O) stretching band for the ester group around 1720-1740 cm⁻¹.
-
C-O stretching bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretching bands.
-
-
Mass Spectrometry (EI-MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.21 g/mol ).
-
Applications in Drug Discovery
The imidazole scaffold is of significant interest to medicinal chemists due to its wide range of pharmacological activities.[14][15][16] The introduction of a phenyl group at the 1-position and a methyl carboxylate at the 4-position provides a molecule with a defined three-dimensional structure and multiple points for interaction with biological targets.
Potential Therapeutic Areas
-
Anticancer Agents: Many imidazole-containing compounds have been investigated as potential anticancer drugs.[4][6] They can act through various mechanisms, such as enzyme inhibition (e.g., kinases, histone deacetylases) or by binding to DNA.
-
Antiviral Activity: The imidazole nucleus is a key component of several antiviral drugs.[5] Derivatives can be designed to inhibit viral enzymes or interfere with viral replication.
-
Anti-inflammatory and Analgesic Properties: Substituted imidazoles have been shown to possess anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX).[17]
The title compound, Methyl 1-phenyl-1H-imidazole-4-carboxylate, serves as a versatile building block for creating more complex molecules. The ester group can be hydrolyzed back to the carboxylic acid for amide coupling or can be reduced to an alcohol, providing a handle for further derivatization.
Role in a Drug Discovery Workflow
Caption: Role of the title compound as a scaffold in a drug discovery pipeline.
Conclusion
Methyl 1-phenyl-1H-imidazole-4-carboxylate is a valuable heterocyclic compound that, while not extensively documented, holds significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure embodies the key features of the pharmacologically important imidazole class. Researchers can leverage this molecule as a starting point for the development of novel therapeutics targeting a wide range of diseases, from cancer to viral infections. The insights and protocols provided in this guide aim to facilitate such research and underscore the enduring importance of imidazole derivatives in the quest for new medicines.
References
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (URL: [Link])
-
Imidazole-based drugs and drug discovery: Present and future perspectives. (URL: [Link])
-
Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (URL: [Link])
-
1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem. (URL: [Link])
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (URL: [Link])
-
a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (URL: [Link])
-
Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. (URL: [Link])
-
Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (URL: [Link])
-
Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. (URL: [Link])
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. (URL: [Link])
-
2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (URL: [Link])
- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google P
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL: [Link])
-
(PDF) Overview on Biological Activities of Imidazole Derivatives. (URL: [Link])
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (URL: [Link])
-
Ethyl 2-phenyl-1H-imidazole-5-carboxylate | C12H12N2O2 | CID 1512596 - PubChem. (URL: [Link])
-
13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. (URL: [Link])
-
1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem. (URL: [Link])
-
Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (URL: [Link])
-
(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (URL: [Link])
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (URL: [Link])
-
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (URL: [Link])
-
1H-Imidazole, 1-phenyl- - the NIST WebBook. (URL: [Link])
-
2-Phenyl-1H-Imidazole-4-Carboxylic Acid | CAS#:41270-74-0 | Chemsrc. (URL: [Link])
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
